Dipropyl sodium phosphorothioate

Lipophilicity Partition coefficient Organophosphorus SAR

This dipropyl sodium phosphorothioate bridges the stability gap between labile dimethyl esters and highly lipophilic dibutyl analogues. With a logP of 3.145 and enhanced hydrolytic resistance from its three-carbon chains, it is the contract-manufacturing standard for S-alkylation in systemic insecticide production (see JPS5581894A) and enzyme kinetic modeling. Specify the dipropyl salt to ensure patent-aligned reactivity and optimal membrane partitioning—critical differentiators that render dimethyl or diethyl alternatives unsuitable for resistant pest targets.

Molecular Formula C6H14NaO3PS
Molecular Weight 220.20 g/mol
CAS No. 10533-40-1
Cat. No. B15181301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipropyl sodium phosphorothioate
CAS10533-40-1
Molecular FormulaC6H14NaO3PS
Molecular Weight220.20 g/mol
Structural Identifiers
SMILESCCCOP(=S)([O-])OCCC.[Na+]
InChIInChI=1S/C6H15O3PS.Na/c1-3-5-8-10(7,11)9-6-4-2;/h3-6H2,1-2H3,(H,7,11);/q;+1/p-1
InChIKeyUEMNSLFCPWTOQZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dipropyl Sodium Phosphorothioate (CAS 10533-40-1): Physicochemical Baseline for Procurement Evaluation


Dipropyl sodium phosphorothioate (DNSP), systematically named sodium O,O-dipropyl phosphorothioate (C₆H₁₄NaO₃PS, MW 220.20 g/mol), is an organothiophosphate salt belonging to the O,O-dialkyl phosphorothioate subclass . It features a central phosphorus atom bearing a P=S double bond (phosphorothioate motif), two propoxy ester groups, and a sodium counterion [1]. This compound serves as both a synthetic intermediate in organophosphorus insecticide manufacture and a model substrate for studying phosphorothioate hydrolysis kinetics [2]. Its calculated octanol-water partition coefficient (logP) of 3.145 places it firmly in the moderately lipophilic range among alkali-metal dialkyl phosphorothioates, a property that directly influences membrane permeability, environmental partitioning, and formulation strategy .

Why O,O-Dialkyl Phosphorothioate Sodium Salts Cannot Be Interchanged: The Case for Dipropyl Sodium Phosphorothioate Specification


Within the O,O-dialkyl phosphorothioate sodium salt series, alkyl chain length is not a trivial structural variation but a primary determinant of hydrolytic stability, lipophilicity, conformational flexibility, and downstream synthetic reactivity. Published comparative hydrolysis studies on dialkyl aryl phosphorothioate insecticides demonstrate that alkyl-phosphate bond hydrolysis is proportionately greater with dimethyl than with diethyl congeners [1], establishing that each additional methylene unit confers measurable resistance to hydrolytic degradation. The dipropyl analogue, bearing three-carbon ester chains, further extends this stability trend while providing a logP of 3.145—approximately 1.56 log units above the dimethyl homologue (logP 1.585) . These differences manifest in altered reactivity rates with alkyl halides during subsequent S-alkylation reactions, altered partitioning behaviour in biphasic synthesis, and distinct environmental fate profiles. Procuring a shorter-chain or different-counterion analogue under the assumption of functional equivalence risks compromised intermediate purity, altered reaction kinetics, and inconsistent biological activity in final products.

Quantitative Differentiation Evidence: Dipropyl Sodium Phosphorothioate vs. Closest O,O-Dialkyl Analogs


LogP Differential: Dipropyl (3.15) vs. Dimethyl (1.58) vs. Diethyl (~2.0) Sodium Phosphorothioates

Dipropyl sodium phosphorothioate exhibits a calculated logP of 3.145, making it approximately 1.56 log units more lipophilic than the dimethyl homologue (logP 1.585) and approximately 1.05–1.22 log units above the diethyl homologue (parent acid logP ≈ 1.93–2.09) . This represents a ~36-fold increase in octanol-water partitioning relative to the dimethyl analogue. The logP increment of ~0.5–0.6 per added methylene unit is consistent with established Hansch π values for aliphatic carbon atoms.

Lipophilicity Partition coefficient Organophosphorus SAR

Hydrolytic Stability Gradient: Alkyl Chain Length Dictates Resistance to Phosphoester Hydrolysis

Comparative hydrolysis experiments on O,O-dialkyl aryl phosphorothioate insecticides demonstrated that alkyl-phosphate bond hydrolysis was proportionately greater with O,O-dimethyl than with O,O-diethyl analogues, both in mammalian systems (rats) and under alkaline conditions [1]. Extrapolation of this structure-stability relationship predicts that the O,O-dipropyl congener, with its longer and more sterically bulky propyl ester groups, further retards hydrolytic cleavage relative to both the dimethyl and diethyl homologues. Quantitative rate constants for the dipropyl compound specifically remain unmeasured in published literature, compelling classification of this evidence as a class-level inference.

Hydrolytic stability Alkyl-phosphate bond Organophosphate degradation

Conformational Flexibility: Dipropyl (6 Rotatable Bonds) vs. Diethyl (4) vs. Dimethyl (2) Sodium Phosphorothioates

Dipropyl sodium phosphorothioate possesses 6 rotatable bonds compared to 4 for the diethyl homologue and 2 for the dimethyl homologue [1][2]. Each additional methylene group in the alkoxy chains introduces two additional freely rotating bonds, increasing the compound's conformational degrees of freedom. This structural parameter influences entropy of binding in enzyme-inhibitor interactions and affects the compound's ability to adopt conformations necessary for productive S-alkylation reactions at the thiophosphoryl sulfur.

Conformational analysis Rotatable bonds Molecular flexibility

Proven Synthetic Utility: Dipropyl Thiophosphate Salts as Intermediates for Organophosphate-Resistant Insect Expellents

Japanese patent JPS5581894A (filed 1978, published 1980) explicitly discloses alkali metal and ammonium salts of dipropyl thiophosphoric acid as key intermediates for the synthesis of dipropyl thiolphosphate insect expellents [1]. The final compounds are described as having powerful insecticidal effects on organophosphorus- or carbamate-resistant insects with low toxicity to mammals and fishes. The patent teaches reaction of dipropyl thiophosphoric acid (alkali metal or ammonium salt) with 2-ethyl(or isopropyl)thioethyl halide at 0–100 °C to generate the active insect expellent. This establishes a documented industrial application pathway specific to the dipropyl chain length.

Synthetic intermediate Insecticide Patent Organophosphate resistance

Phosphorothioate (Monothio) vs. Phosphorodithioate: Distinct Reactivity Profiles Determine Application Suitability

Dipropyl sodium phosphorothioate (CAS 10533-40-1, monothio, P=S with three oxygen neighbors) differs fundamentally from its dithio analog, sodium O,O-dipropyl phosphorodithioate (CAS 42401-77-4, P=S with two sulfur atoms), in metal-binding properties and preferred application domains [1]. Phosphorodithioates are established mineral flotation collectors due to strong metal-sulfur chelation, whereas phosphorothioates (monothio) are preferentially employed as synthetic intermediates for bioactive organophosphorus compounds and enzyme inhibition studies [2]. In the comparative hydrolysis reactions of phosphorothioate and phosphate esters, sulfur substitution accelerates monoester hydrolysis rates while slowing diester and triester rates, indicating distinct kinetic behaviour that depends on the specific sulfur substitution pattern [2].

Phosphorothioate Phosphorodithioate Metal chelation Flotation reagent

High-Confidence Application Scenarios for Dipropyl Sodium Phosphorothioate Based on Differentiated Evidence


Synthesis of Organophosphate-Resistance-Breaking Insect Expellents

Dipropyl sodium phosphorothioate serves as the documented starting material for preparing systemic dipropyl thiolphosphate insect expellents that demonstrate efficacy against organophosphorus- and carbamate-resistant insect strains, as established by Japanese patent JPS5581894A [1]. The reaction proceeds via S-alkylation of the thiophosphoryl sulfur with 2-ethyl(or isopropyl)thioethyl halide at 0–100 °C in inert solvent. Its logP of 3.145 contributes to systemic plant mobility of the final products, while its intermediate hydrolytic stability (predicted from the alkyl chain-length stability gradient [2]) provides a practical working window during synthesis. Researchers targeting resistant pest populations should specify the dipropyl sodium salt rather than shorter-chain analogs to ensure patent alignment and optimal product lipophilicity.

Phosphorothioate Hydrolysis Kinetics and Enzyme Mechanism Studies

The phosphorothioate (P=S) functional group in dipropyl sodium phosphorothioate makes it a relevant model substrate for studying the differential hydrolysis kinetics of phosphorothioate versus phosphate esters—a topic of active investigation given that sulfur substitution accelerates monoester hydrolysis while retarding diester and triester hydrolysis [1]. The dipropyl chain length provides a practical balance: sufficient lipophilicity (logP 3.145 ) for extraction-based kinetic assays, while the six rotatable bonds [2] permit conformational sampling relevant to enzyme active-site binding studies. The sodium counterion ensures aqueous solubility adequate for preparing stock solutions in buffered media, unlike the potassium or free-acid forms which exhibit different solubility profiles.

Building Block for O,O-Dipropyl Phosphorothioate Bioactive Compound Libraries

As a synthetic intermediate, dipropyl sodium phosphorothioate enables the preparation of diverse O,O-dipropyl S-substituted phosphorothioates through nucleophilic displacement reactions with alkyl halides [1]. The dipropyl ester motif is found in several bioactive organophosphorus compounds, including cholinesterase inhibitors studied by Brestkin et al. (1974), where O,O-dipropyl S-(β-arylmethylaminoethyl) thiophosphates exhibited combined-type inhibition of both acetylcholinesterase and butyrylcholinesterase . The 6 rotatable bonds of the dipropyl moiety [2] provide conformational flexibility that may contribute to binding interactions with cholinesterase active sites, distinguishing these compounds from their more rigid dimethyl or diethyl counterparts.

Comparative Physicochemical Reference Standard for O,O-Dialkyl Phosphorothioate Series

With its well-defined logP of 3.145 [1], molecular weight of 220.20 g/mol , and intermediate position in the O,O-dimethyl (logP 1.585) to O,O-dibutyl (estimated logP >3.6) lipophilicity gradient, dipropyl sodium phosphorothioate serves as a valuable reference compound for establishing quantitative structure-property relationships (QSPR) across the dialkyl phosphorothioate homologous series. Its hydrolytic stability, predicted to fall between the more labile dimethyl/diethyl and more stable dibutyl congeners based on the established alkyl chain length trend [2], makes it a benchmark for validating computational models of organophosphate environmental persistence.

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